Methoxyallene

説明

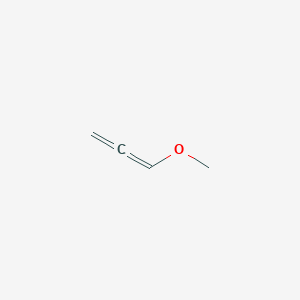

Structure

2D Structure

3D Structure

特性

InChI |

InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWJXAJEGRDMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13169-00-1 | |

| Record name | 1,2-Propadiene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013169001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxyallene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methoxyallene and Its Derivatives

Classical Approaches for Methoxyallene Synthesis

The foundational methods for synthesizing this compound primarily involve the manipulation of propargylic precursors. These routes are well-established and widely used for laboratory-scale preparations.

One of the most common methods for preparing alkoxyallenes is through the base-promoted isomerization of the corresponding propargylic ethers. rsc.org This process involves the rearrangement of a propargyl ether, such as methyl propargyl ether, into the more thermodynamically stable this compound.

| Precursor | Base | Conditions | Product | Yield | Reference |

| Methyl propargyl ether | Potassium tert-butoxide | Warming | This compound | Good | researchgate.netthieme-connect.com |

| Propargylic alcohol derivative | Potassium tert-butoxide | Not specified | This compound | 81% (overall) | lodz.pl |

The propargylic ether precursors required for isomerization are readily synthesized via standard O-alkylation methods, most notably the Williamson ether synthesis. rsc.orglodz.pl This approach offers two main pathways:

Alkylation of Propargylic Alcohol: Propargylic alcohol can be deprotonated to form an alkoxide, which then reacts with an SN2-active alkyl halide (like dimethyl sulfate) to form the corresponding ether. rsc.orglodz.pl

Alkylation with a Propargylic Halide: Alternatively, a propargylic halide can be treated with an alcohol or alkoxide to furnish the propargylic ether. rsc.org

These methods are efficient and provide straightforward access to the necessary starting materials for this compound synthesis. rsc.org

Isomerization of Propargylic Ethers

Advanced Synthetic Routes to Lithiated this compound

This compound's utility is significantly enhanced through its conversion to the nucleophilic species, 1-lithio-1-methoxyallene. This organolithium reagent is a key intermediate for forming new carbon-carbon bonds. However, its reactive and potentially hazardous nature has spurred the development of advanced synthetic protocols. researchgate.netnih.gov

1-Lithio-1-methoxyallene is generated by the deprotonation of this compound at the C-1 position (the carbon adjacent to the oxygen atom). This reaction requires a strong base, with an organolithium reagent such as n-butyllithium (n-BuLi) being the most common choice. researchgate.netlodz.pl

The process is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF), to control the reactivity of the resulting lithiated species. nih.gov The selective α-deprotonation yields the highly reactive 1-lithio-1-methoxyallene anion, which can then be used in subsequent reactions with various electrophiles. researchgate.netlodz.pl

The large-scale synthesis of lithiated this compound using traditional batch processes is hampered by significant safety concerns related to the handling of pyrophoric n-BuLi and the exothermic nature of the reaction. researchgate.netnih.gov To mitigate these risks, continuous-flow technology has been successfully applied.

A mesoscale continuous-flow process for the synthesis of lithiated this compound has been developed, demonstrating excellent efficiency and safety. nih.gov In this setup, streams of this compound and n-BuLi are mixed in a microreactor, allowing for precise control over reaction parameters. researchgate.net

| Parameter | Value | Reference |

| Conversion | 94% | nih.gov |

| Throughput | 8.2 g/h | nih.gov |

| Residence Time | ~30 seconds | researchgate.net |

| Conditions | Mild | nih.gov |

This flow process is characterized by short reaction times, mild conditions, and the stoichiometric use of reagents, making it a superior alternative for producing this valuable intermediate at scale. nih.gov

The application of flow chemistry to the synthesis of lithiated this compound offers numerous advantages over conventional batch methods:

Enhanced Safety: The small internal volume of microreactors significantly reduces the amount of hazardous material present at any given time. fraunhofer.de This minimizes the risks associated with thermal runaways in highly exothermic reactions, a major concern in batch lithiation. rsc.orgucc.ie The safe handling of highly reactive organometallic intermediates is a key benefit. acs.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation. rsc.org This enables precise temperature control, preventing the formation of hotspots and unwanted side products that can occur in poorly mixed, large-scale batch reactors. ucc.ieacs.org

Improved Reproducibility and Yield: Precise control over parameters like mixing, residence time, and temperature leads to better process control and reproducibility. mt.com This often results in higher product quality and improved yields compared to batch processing. fraunhofer.de

Scalability and On-Demand Production: Flow chemistry enables easier and more predictable scaling from laboratory to production volumes. fraunhofer.de It also facilitates the flexible, on-demand generation of unstable intermediates like lithiated this compound, which can be consumed immediately in a subsequent reaction step, avoiding the need for storage. fraunhofer.deacs.org

Continuous-Flow Synthesis of Lithiated this compound

Mesoscale Continuous-Flow Route Design and Efficiency

The batch synthesis of lithiated this compound, a crucial nucleophilic intermediate, is hampered by significant safety concerns, which restricts its application on a larger scale. researchgate.netresearchgate.netnih.gov To circumvent these issues, a mesoscale continuous-flow route has been designed, leveraging the superior heat and mass transfer properties of flow chemistry. researchgate.netresearchgate.net This approach offers a safer and more efficient alternative to traditional batch processing for organometallic reactions. researchgate.netacs.org

The design involves the deprotonation of this compound using n-butyllithium (nBuLi) within a microreactor system. researchgate.net This method allows for precise control over reaction conditions, including temperature and residence time, which is critical for managing highly energetic intermediates. nih.govacs.org The continuous process is characterized by short reaction times and the use of stoichiometric amounts of reagents. researchgate.netnih.gov Research has demonstrated the successful implementation of this flow synthesis, achieving high conversion and throughput. researchgate.netnih.gov Upon generating the lithiated this compound in flow, it was efficiently coupled with an electrophile, benzophenone, to validate its reactivity. researchgate.net

The efficiency of this continuous-flow process has been quantified, showcasing its viability for producing significant quantities of the desired intermediate.

Table 1: Efficiency of Mesoscale Continuous-Flow Synthesis of Lithiated this compound

| Parameter | Value | Reference |

|---|---|---|

| Conversion Rate | 94% | researchgate.netresearchgate.netnih.gov |

| This compound Throughput | 8.2 g/h | researchgate.netresearchgate.netnih.gov |

| Residence Time | 30 seconds | researchgate.net |

Derivatization Strategies Utilizing this compound

This compound serves as a versatile C3 building block in organic synthesis, primarily through its lithiated form, which acts as a potent nucleophile. rsc.org This lithiated species reacts with a diverse array of electrophiles, enabling the synthesis of complex molecular architectures, including various heterocyclic and carbocyclic systems. researchgate.netrsc.org

A primary derivatization strategy involves the reaction of lithiated this compound with carbonyl compounds. It readily adds to aldehydes and ketones to form α-hydroxy-substituted alkoxyallenes. rsc.orgacs.orgthieme-connect.com These adducts can then undergo further transformations, such as cyclization to produce dihydrofurans or hydrolysis to yield enones. rsc.org The addition to chiral α-amino aldehydes, for instance, proceeds with good diastereoselectivity. acs.org

Another significant strategy is its use in cycloaddition reactions. This compound can participate in [4+2] hetero-Diels-Alder reactions with electron-deficient dienes like nitrosoalkenes and α,β-unsaturated imines, yielding highly functionalized 1,2-oxazine and pyridine (B92270) derivatives, respectively. rsc.org

Multicomponent reactions represent a further avenue for derivatization. In the Flögel-three-component reaction, lithiated this compound reacts with nitriles and carboxylic acids to produce β-alkoxy-β-ketoenamides, which are valuable precursors for N-heteroaromatics like pyridines and pyrimidines. beilstein-journals.org

Recent methodologies have expanded the scope of this compound derivatization to include transition-metal-catalyzed reactions. A Rh(III)-catalyzed C-H alkenylation of isoquinolones uses this compound as an acrolein surrogate to install an aldehyde-bearing alkenyl group. chemrxiv.org Furthermore, a one-pot protocol has been developed for the stereospecific conversion of boronic esters into enones using lithiated this compound, where an intermediate allenyl boronate complex undergoes a 1,2-migration. nih.gov This method is applicable to a wide range of boronic esters and can be adapted to produce α-substituted enones by using different electrophiles to trigger the migration. nih.gov

The table below summarizes key derivatization strategies.

Table 2: Summary of this compound Derivatization Strategies

| Strategy | Electrophile(s) | Resulting Product Class | Reference |

|---|---|---|---|

| Nucleophilic Addition | Aldehydes, Ketones | α-Hydroxy alkoxyallenes, Dihydrofuranones, Enones | rsc.orgacs.orgthieme-connect.com |

| Nucleophilic Addition | Imines, Nitrones | Allenyl-substituted amines, 1,2-Oxazine derivatives | rsc.orgbeilstein-journals.org |

| [4+2] Cycloaddition | Nitrosoalkenes, α,β-Unsaturated imines | 1,2-Oxazines, Dihydropyridines | rsc.org |

| Three-Component Reaction | Nitriles, Carboxylic Acids | β-Alkoxy-β-ketoenamides | beilstein-journals.org |

| Boronate Reaction | Boronic Esters | α,β-Unsaturated ketones (Enones) | nih.gov |

Table 3: Compound PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 136209 |

| n-Butyllithium | 8026 |

| Benzophenone | 3102 |

| Acrolein | 7847 |

| Pyridine | 1049 |

| Nitrile | 636 |

| Carboxylic acid | 1115 |

| Enone | 637959 |

| Dihydrofuran | 69345 |

| 1,2-Oxazine | 114488 |

Reactivity Patterns and Mechanistic Investigations of Methoxyallene

Nucleophilic Reactivity of Lithiated Methoxyallene

The deprotonation of this compound at the C-1 position creates a strong nucleophile that is central to its application in complex molecule synthesis. chim.it This lithiated intermediate is a cornerstone for carbon-carbon bond formation, enabling the introduction of an allenic group that can undergo further transformations. nih.govresearchgate.netresearchgate.net

Lithiated this compound is widely regarded as a synthetic equivalent, or "synthon," for an α,β-unsaturated acyl anion. rsc.org This "umpolung" of reactivity is a powerful strategy in organic synthesis. rsc.org Normally, the C1 position of an alkoxyallene is electrophilic; however, upon lithiation, it becomes a nucleophilic center that adds effectively to various electrophiles. rsc.orgresearchgate.net The primary adducts can then be transformed, for instance, through hydrolysis of the enol ether moiety, to reveal an α,β-unsaturated carbonyl group. This strategy allows for the construction of enone systems that are otherwise challenging to access. rsc.orgrsc.org

The transformation of the initial adducts from the reaction of lithiated this compound with electrophiles can lead to several valuable structures. For example, hydrolysis can yield enones, cyclization can produce dihydrofurans, and ozonolysis can lead to alkyl esters. rsc.org This versatility underscores the utility of lithiated this compound as a multifunctional synthon in organic synthesis. rsc.org

A notable application of lithiated this compound is in tandem alkylation-reduction sequences with carbonyl compounds, particularly aldehydes. researchgate.netacs.org This process involves the initial nucleophilic addition of the lithiated allene (B1206475) to an aldehyde, followed by a reduction step, typically with lithium in liquid ammonia. researchgate.net This sequence has been shown to be highly stereoselective, affording (E)-1-hydroxymethyl methyl propenyl ethers with excellent control over the alkene geometry. researchgate.netacs.org

This method is applicable to a range of aldehydes, including aromatic, aliphatic, and heterocyclic variants. researchgate.net The resulting E-propenyl ethers can be subsequently hydrolyzed to furnish the corresponding α-hydroxy ethyl ketones. researchgate.net The stereochemical outcome of the reduction is a key feature, with a proposed mechanism involving the selective reduction of the this compound system to explain the observed E-configuration. researchgate.net

The addition of lithiated this compound to carbonyl compounds is one of its most explored and synthetically valuable reactions. lodz.pl The nature of the carbonyl electrophile—be it an aldehyde, ketone, or thioketone—dictates the structure of the resulting products, which are often precursors to complex heterocyclic systems. lodz.pl

The reaction of lithiated this compound with aldehydes provides access to two important classes of compounds. The primary addition product is an α-hydroxy allenic intermediate. acs.org These intermediates can undergo spontaneous or induced cyclization. lodz.pl Under specific, often basic, conditions, these adducts cyclize to form 2,5-dihydrofuran (B41785) derivatives. rsc.orgrsc.org Subsequent acid-catalyzed hydrolysis of the resulting enol ether moiety readily converts these dihydrofurans into 3(2H)-dihydrofuranones. rsc.orgrsc.org This sequence has been extensively used, particularly in stereoselective syntheses starting from chiral aldehydes, to produce enantiomerically enriched or pure dihydrofuranones. lodz.placs.orggoogle.com

Alternatively, as detailed in section 3.1.2, a tandem alkylation-reduction strategy can be employed. This involves reacting the aldehyde with 1-lithio-1-methoxyallene, followed by reduction with lithium-ammonia, to produce (E)-1-hydroxymethyl methyl propenyl ethers with high stereoselectivity. researchgate.netacs.orgeurekaselect.com

Table 1: Representative Reactions of Lithiated this compound with Aldehydes Diastereomeric excess (de) or ratio (dr) refers to the initial addition step.

| Aldehyde Substrate | Reaction Type | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Chiral α-amino aldehydes | Addition-Cyclization-Hydrolysis | Chiral 3(2H)-Dihydrofuranones | Excellent anti-selectivity | researchgate.net |

| Chiral α-keto amides | Addition-Cyclization-Hydrolysis | Chiral Dihydrofuranones | up to >99% de | rsc.org |

| Aromatic & Aliphatic Aldehydes | Alkylation-Reduction | (E)-1-Hydroxymethyl methyl propenyl ethers | Exclusively E-geometry | researchgate.net |

The reaction of lithiated allenes with ketones opens pathways to more complex carbocyclic structures. One notable application is in the synthesis of ring-fused hydroxybenzoquinones. mdpi.comresearchgate.net In one strategy, the lithio anion of (methoxy)this compound reacts with a vinylogous silyl (B83357) ether derived from a ketone (such as a cyclohexanone). mdpi.comresearchgate.net The resulting intermediate undergoes epoxidation and rearrangement. A final base-catalyzed intramolecular aldol (B89426) reaction converts the oxirane derivative into the fused hydroxybenzoquinone. mdpi.comresearchgate.net This annulation method is effective for a variety of cyclopentanones and cyclohexanones. mdpi.com

In a different approach, the addition of lithiated this compound to ketone derivatives can be a key step in building up complex frameworks that are later converted to quinone-related natural products. mdpi.com

The reaction between lithiated this compound and thioketones provides a direct route to sulfur-containing heterocycles, specifically vinylthiiranes. lodz.plnih.gov When reacted at low temperatures, for example with adamantanethione, the lithiated allene adds to the thiocarbonyl group to form an allenyl-substituted thiolate intermediate. nih.govresearchgate.net Upon aqueous work-up, this intermediate undergoes a spontaneous 1,3-cyclization to yield a methoxy-substituted vinylthiirane derivative. nih.govresearchgate.net

This reaction contrasts with the behavior of the analogous ketones (e.g., adamantanone), which lead to an isolable allenyl alcohol that can be converted to either a vinyloxirane or a 2,5-dihydrofuran derivative depending on the reaction conditions. nih.govresearchgate.netresearchgate.net With more sterically hindered thioketones, a competitive 1,5-cyclization pathway can be observed, leading to isomeric dihydrothiophene derivatives. nih.govresearchgate.net

Table 2: Reaction of Lithiated this compound with Thioketones

| Thioketone Substrate | Primary Product Type | Notes | Reference |

|---|---|---|---|

| Adamantanethione | Methoxy-substituted vinylthiirane | Spontaneous 1,3-cyclization upon work-up | nih.govresearchgate.net |

Ketones: Hydroxybenzoquinone Synthesis Precursors

Reactivity with Nitriles and Carboxylic Acids in Multicomponent Reactions

This compound is a key reactant in three-component reactions with nitriles and carboxylic acids to synthesize β-ketoenamides. researchgate.netbeilstein-journals.org This process, known as the LANCA (Lithiated Alkoxyallene, Nitrile, Carboxylic Acid) three-component reaction, demonstrates broad substrate scope, accommodating various nitriles and carboxylic acids. researchgate.netbeilstein-journals.org The reaction is initiated by the lithiation of this compound, which then acts as a potent nucleophile. beilstein-journals.org

The mechanism involves the addition of the lithiated this compound to a nitrile, forming an iminoallene adduct. This intermediate is then protonated and subsequently acylated by the carboxylic acid to yield the β-ketoenamide. beilstein-journals.org These β-ketoenamides are valuable intermediates that can undergo further transformations, such as intramolecular aldol-type condensation to produce highly substituted pyridin-4-ols. researchgate.net

The versatility of this reaction allows for the use of chiral nitriles or carboxylic acids, leading to the formation of chiral β-ketoenamides with high enantiopurity. researchgate.netbeilstein-journals.org Furthermore, the reaction tolerates complex substrates with protected functional groups. For example, the reaction of lithiated this compound with pivalonitrile and O-silylated mandelic acid yields the corresponding pyridine (B92270) derivative in good yield over two steps. beilstein-journals.orgnih.gov The use of dinitriles or dicarboxylic acids also leads to the expected bis-β-ketoenamides. researchgate.net

A variety of substrates have been successfully employed in this multicomponent reaction. The following table provides examples of the synthesis of β-alkoxy-β-ketoenamides derived from lactic acid precursors.

Table 1: Scope of the Synthesis of β-Alkoxy-β-ketoenamides from Lactic Acid Precursors

| Entry | Nitrile | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pivalonitrile | O-TBS-protected lactic acid | Ketoenamide 61 | 58 |

| 2 | Benzonitrile | O-TBS-protected lactic acid | Ketoenamide 62 | 58 |

| 3 | O-TBS-protected lactic nitrile | Benzoic acid | Ketoenamide 64 | High |

| 4 | Pivalonitrile | 2-Thiophene carboxylic acid | Not specified | Efficient |

| 5 | Pivalonitrile | 2-Picolinic acid | Ketoenamide 66 | Low |

Data sourced from multiple studies. beilstein-journals.orgnih.gov

Interactions with Hydrazones

The reaction of α-lithiothis compound with aromatic hydrazones in tetrahydrofuran (B95107) (THF) leads to the formation of 3-pyrrolines. researchgate.net This reaction highlights another facet of this compound's reactivity, where its lithiated form engages with the C=N bond of hydrazones. Further details on the mechanistic aspects and the full scope of this interaction require more extensive investigation.

Boronate Complex Formation and Stereospecific 1,2-Migration to Enones

This compound serves as a three-carbon building block in the direct conversion of boronic esters into enones. nih.govnih.gov The process begins with the formation of a boronate complex through the reaction of a boronic ester with lithiated this compound. nih.govnih.govresearchgate.net

Subsequent protonation of this allenyl boronate complex triggers a stereospecific 1,2-migration, leading to an allylic boronic ester intermediate. nih.gov Oxidation of this intermediate then generates the final enone product. nih.govnih.gov This methodology is notable for its broad substrate scope, being applicable to primary, secondary, and tertiary boronic esters, and exhibits complete enantiospecificity when chiral migrating groups are used. nih.govnih.govresearchgate.net

Furthermore, the 1,2-migration can be induced by various electrophiles, not just a proton source. nih.govresearchgate.net This variation significantly expands the scope of the reaction, providing access to a wider range of α-functionalized enones, which are valuable scaffolds in organic chemistry. nih.govresearchgate.net

Cycloaddition Reactions of this compound

Intermolecular [4+2] Cycloadditions

This compound participates in intermolecular [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienes. scientificlabs.ie In these reactions, the electron-rich double bond of the allene reacts with an electron-deficient diene. rsc.org However, gold-catalyzed [4+2] cycloadditions between this compound and different dienes have been reported to be unsuccessful. core.ac.uk

In a specific example of an inverse-electron-demand hetero-Diels-Alder reaction, this compound reacts with in situ generated 1,2-diaza-1,3-dienes. This reaction proceeds regioselectively and without the need for Lewis or Brønsted acid catalysts, affording 5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazines in high yields. thieme-connect.comresearchgate.net

This compound undergoes hetero-Diels-Alder reactions with nitrosoalkenes, which are typically generated in situ from α-halogenated oximes. rsc.orgrsc.org This [4+2] cycloaddition leads to the formation of highly functionalized 5-methylene-substituted 5,6-dihydro-4H-1,2-oxazine derivatives. rsc.orgrsc.org These 1,2-oxazine structures are significant as they are found in marine metabolites with biological activity and serve as versatile intermediates in the synthesis of other important molecules like 1,4-aminoalcohols. zioc.ru

The reaction involves the electron-rich double bond of this compound reacting with the electron-deficient nitrosoalkene. rsc.org When alkoxyallenes with enantiopure auxiliaries on the oxygen are used, diastereoselective hetero-Diels-Alder reactions can be achieved, resulting in enantio-enriched products. rsc.org

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 84333 |

| Pivalonitrile | 7910 |

| Benzonitrile | 7505 |

| Benzoic acid | 243 |

| 2-Thiophenecarboxylic acid | 9136 |

| 2-Picolinic acid | 11234 |

| Tetrahydrofuran | 8028 |

| Enone | Not available |

| 1,2-Oxazine | 11319246 |

| Pyridine | 1049 |

| 3-Pyrroline | 12247 |

| 1,2-Diaza-1,3-diene | Not available |

| Nitrosoalkene | Not available |

| Boronic ester | Not available |

| β-Ketoenamide | Not available |

| Pyridin-4-ol | 11438 |

| 5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazine | Not available |

| O-silylated mandelic acid | Not available |

| O-TBS-protected lactic acid | 53372990 |

With α,β-Unsaturated Imines to Form Pyridine Derivatives

This compound participates in Diels-Alder reactions with α,β-unsaturated imines, leading to the formation of pyridine derivatives. rsc.org In these reactions, the electron-rich internal double bond of the this compound acts as the dienophile, reacting with the electron-deficient diene system of the α,β-unsaturated imine. rsc.org This type of reaction provides a pathway to synthesize highly functionalized 5-methylene-substituted 5,6-dihydro-4H-pyridines. rsc.org

A plausible mechanism for this transformation involves a three-component reaction where lithiated this compound reacts with a nitrile and a carboxylic acid. beilstein-journals.orgbeilstein-journals.org This initially forms an allenyl-substituted imine intermediate. beilstein-journals.orgbeilstein-journals.org Subsequent reaction with an acid, such as trifluoroacetic acid, can lead to the formation of a β-ketoenamide, which can then undergo intramolecular cyclization to yield the pyridin-4-ol derivative. beilstein-journals.orgbeilstein-journals.org The scope of this reaction is broad, allowing for the use of various nitriles and carboxylic acids to produce a diverse range of substituted pyridine derivatives. beilstein-journals.orgchim.it

Table 1: Synthesis of Pyridine Derivatives from this compound

| Reactants | Product | Reaction Type | Reference |

| This compound, α,β-Unsaturated Imine | 5-Methylene-substituted 5,6-dihydro-4H-pyridine | Diels-Alder Reaction | rsc.org |

| Lithiated this compound, Nitrile, Carboxylic Acid | Pyridin-4-ol derivative | Three-Component Reaction | beilstein-journals.orgbeilstein-journals.org |

With α-Halogeno Hydrazones

This compound undergoes [4+2] cycloaddition reactions with α-halogeno hydrazones. rsc.org In this process, the α-halogeno hydrazones generate 1,2-diaza-1,3-diene intermediates in situ under basic conditions. rsc.org These electron-deficient dienes then react with this compound, which serves as the dienophile. thieme-connect.comresearchgate.net This reaction has been noted as a method for synthesizing tetrahydropyridazines. rsc.org

Inverse Electron-Demand Hetero-Diels-Alder Reactions with 1,2-Diaza-1,3-dienes

This compound participates in regioselective inverse-electron-demand hetero-Diels-Alder (IEDHDA) reactions with 1,2-diaza-1,3-dienes that are generated in situ. thieme-connect.comresearchgate.netuniurb.it In this type of reaction, the typical electronic roles of the diene and dienophile are reversed. wikipedia.org this compound, an electron-rich dienophile, reacts with the electron-poor 1,2-diaza-1,3-diene. thieme-connect.comresearchgate.netwikipedia.org

This reaction proceeds without the need for Lewis or Brønsted acid catalysts and is valued for its operational simplicity. thieme-connect.comresearchgate.net The outcome of this [4+2] cycloaddition is the high-yield formation of synthetically valuable 5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazines. thieme-connect.comresearchgate.netuniurb.it The reaction is highly regioselective, a characteristic feature of Diels-Alder reactions. thieme-connect.comresearchgate.netwikipedia.org

A typical procedure involves treating an N-acyl hydrazone with this compound in the presence of a base like sodium carbonate in a solvent such as dichloromethane (B109758) at room temperature. thieme-connect.com

Table 2: IEDHDA Reaction of this compound with a 1,2-Diaza-1,3-diene

| Diene Precursor | Dienophile | Product | Key Features | Reference |

| N-acyl hydrazone | This compound | 5-Methylene-6-methoxy-1,4,5,6-tetrahydropyridazine | Regioselective, High Yield, Catalyst-free | thieme-connect.comresearchgate.net |

Intramolecular Cycloadditions

While intermolecular cycloadditions of this compound are well-documented, intramolecular variants are also synthetically important. For instance, α-acylamino radicals can be generated and undergo intramolecular addition to allenes, leading to the formation of pyrrolizidinone and indolizidinone skeletons. nih.gov Research has also been conducted on the periselective intramolecular cycloaddition of allene-1,3-dicarboxylates. acs.org

[2+1] Cycloadditions

This compound can participate in [2+1] cycloaddition reactions. A notable example involves the reaction with a silylene, using a silacyclopropane (B577268) as the precursor, to form a methylene (B1212753) silacyclopropane. rsc.org This resulting methylene silacyclopropane can then undergo further palladium-catalyzed cycloadditions with alkenes to produce silacyclopentanes, which are useful vinylsilane derivatives for subsequent chemical transformations. rsc.org

Palladium-Catalyzed Cycloaddition of Carbon Dioxide

Palladium-catalyzed reactions represent a significant area of modern organic synthesis, including the incorporation of carbon dioxide into organic molecules. encyclopedia.pub this compound has been shown to undergo palladium-catalyzed cycloaddition with carbon dioxide. nih.gov

Dimerizative Carboxylation Pathways

A specific example of this is the dimerizative carboxylation of this compound. nih.gov In a reaction catalyzed by a palladium complex, Pd2(dba)3, in the presence of a specific phosphine (B1218219) ligand, this compound reacts with carbon dioxide under pressure and heat to yield (E)-6-methoxy-3-(methoxymethylene)-5-methylenetetrahydro-2H-pyran-2-one. nih.gov The presence of the methoxy (B1213986) substituent on the allene was found to be crucial for the success of the reaction. nih.gov The proposed mechanism involves the formation of a key palladacycle intermediate. nih.gov

Table 3: Palladium-Catalyzed Dimerizative Carboxylation of this compound

| Substrate | Reagent | Catalyst System | Product | Yield | Reference |

| This compound | Carbon Dioxide (CO₂) | Pd₂(dba)₃ / Bu₂PCH₂CH₂Py | (E)-6-methoxy-3-(methoxymethylene)-5-methylenetetrahydro-2H-pyran-2-one | 41% | nih.gov |

Role of the Methoxy Substituent and Palladacycle Intermediates

The reactivity of allenes in palladium-catalyzed reactions is complex, with the potential for metal coordination and subsequent nucleophilic attack at three different carbon centers. The methoxy substituent in this compound plays a crucial role in directing the selectivity of these transformations. Its electron-donating nature influences the electronic properties of the cumulative double bond system, guiding the regiochemical outcome of reactions.

A key aspect of palladium-catalyzed reactions involving allenes is the formation of cyclic intermediates known as palladacycles. These intermediates are central to the catalytic cycle and their formation and subsequent reactions are highly dependent on the nature of the allene substrate. mdpi.comnih.gov In the case of this compound, the methoxy group has been found to be essential for certain transformations to proceed. For instance, in the dimerizative carboxylation of this compound with carbon dioxide, catalyzed by a palladium complex, a palladacycle intermediate is proposed as the key species in product formation. google.com The reaction's success is explicitly attributed to the presence of the methoxy substituent. google.com

Transition Metal-Catalyzed Transformations

This compound serves as a versatile building block in a range of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures.

Polymerization of this compound

The polymerization of allenes is a powerful method for synthesizing polymers with unique structures and properties. This compound, in particular, has been the subject of studies focusing on controlled polymerization techniques.

A significant advancement in the polymerization of this compound is the development of a living coordination polymerization system using π-allylnickel catalysts. acs.orgacs.org This method provides precise control over the polymer's molecular weight and results in polymers with a narrow molecular weight distribution (polydispersity). The living nature of this polymerization is evidenced by the linear relationship between the number-average molecular weight (Mn) and monomer conversion.

The catalytic cycle is initiated by a π-allylnickel complex, often modified with specific ligands. The polymerization proceeds via the repeated insertion of this compound monomers into the nickel-allyl bond. This controlled, chain-growth mechanism allows for the synthesis of well-defined poly(this compound). scribd.com

The microstructure of poly(this compound) is highly dependent on the specific catalyst system employed. The insertion of the unsymmetrical this compound monomer can occur in two primary modes: 1,2-insertion, which incorporates the double bond adjacent to the methoxy group into the polymer backbone, and 2,3-insertion, which incorporates the terminal double bond.

It has been demonstrated that the electronic properties of the ligands on the π-allylnickel catalyst directly influence the ratio of 1,2- to 2,3-polymerization units in the final polymer. scribd.com Specifically, using π-allylnickel catalysts with electron-withdrawing anionic ligands, such as trifluoroacetate (B77799), increases the proportion of 1,2-insertion units. Conversely, less electron-withdrawing ligands favor 2,3-insertion. scribd.com This tunability allows for the synthesis of polymers with different microstructures and, consequently, different physical and chemical properties.

| Catalyst Ligand (on π-Allylnickel) | Polymerization Unit Ratio (1,2- : 2,3-) |

| Electron-withdrawing ligands | Higher proportion of 1,2-units |

| Less electron-withdrawing ligands | Higher proportion of 2,3-units |

This table illustrates the general trend of how catalyst ligand electronics affect the microstructure of poly(this compound) based on findings from coordination polymerization studies. scribd.com

Living Coordination Polymerization with π-Allylnickel Catalysts

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical approach in organic synthesis. This compound has proven to be a valuable reagent in this area, acting as a synthetic equivalent for other functional groups.

A notable application of this compound is in the rhodium(III)-catalyzed regioselective C-H alkenylation at the C8 position of isoquinolones. google.co.jp This transformation provides a direct route to isoquinolone scaffolds bearing an aldehyde group, as this compound effectively serves as a stable and less toxic equivalent of acrolein. google.co.jp

The reaction is typically performed using a [RhCp*Cl₂]₂ catalyst with a silver salt co-catalyst and a copper acetate (B1210297) oxidant. This compound is used in excess to achieve high yields of the C8-alkenylated product. The reaction demonstrates good functional group tolerance, though it can be sensitive to steric hindrance around the isoquinolone core. google.co.jp

A plausible mechanism involves initial C-H activation at the C8 position of the isoquinolone by the Rh(III) center, assisted by the directing carbonyl group, to form a five-membered rhodacycle intermediate. This is followed by the coordination and migratory insertion of this compound. Subsequent steps involving hydrolysis of the resulting enol ether moiety lead to the final aldehyde-functionalized isoquinolone product. google.co.jp

Table of Selected Substrate Scope for Rh(III)-Catalyzed C8-Alkenylation of Isoquinolones with this compound

| Isoquinolone N-Substituent | R¹ Group | Yield (%) |

|---|---|---|

| Methyl | H | 81 |

| Methyl | 5-F | 85 |

| Methyl | 5-Cl | 82 |

| Methyl | 5-Br | 75 |

| Methyl | 6-Me | 78 |

| Methyl | 6-OMe | 76 |

| Ethyl | H | 74 |

Data adapted from a study on the Rh(III)-catalyzed reaction between various isoquinolones and this compound. google.co.jp Reaction conditions typically involve isoquinolone (0.2 mmol), this compound (5.0 equiv.), [RhCpCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (2.0 equiv.) in HFIP at 80 °C.*

Mechanistic Insights into Acrolein Surrogacy and Catalytic Cycle

This compound is recognized as a valuable and safer alternative to the toxic and volatile compound acrolein in various chemical transformations. chemrxiv.org Its role as an acrolein surrogate is particularly evident in transition metal-catalyzed reactions, such as the rhodium-catalyzed C-H alkenylation of N-benzylisoquinolone. chemrxiv.org In this specific reaction, this compound is believed to be converted in situ to acrolein, which then participates in the catalytic cycle. chemrxiv.org

The proposed mechanism for this type of transformation generally begins with the generation of an active Rh(III) species. chemrxiv.org This is followed by a C-H activation step, leading to the formation of a rhodacycle intermediate. chemrxiv.org This intermediate then undergoes a 1,2-olefin migratory insertion with the in situ-generated acrolein. chemrxiv.org Subsequent β-hydride elimination affords the final alkenylated product and a Rh(I) species. chemrxiv.org The Rh(I) is then reoxidized to Rh(III) by an oxidant, such as Cu(OAc)₂·H₂O, to complete the catalytic cycle. chemrxiv.org Deuterium (B1214612) labeling studies have provided evidence for the reversible nature of the C-H activation step and support the involvement of a 1,2-migratory insertion pathway. chemrxiv.org

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a significant atom-economical reaction for synthesizing nitrogen-containing compounds. wikipedia.org this compound participates in intermolecular hydroamination reactions, for instance, with palladium(II) catalysts. rsc.orgresearchgate.net The addition of nitrogen nucleophiles to alkoxyallenes, catalyzed by palladium(II), can lead to the formation of allylic O,N-semiaminals. researchgate.net In some cases, enantioselective additions can be achieved with high efficiency using chiral ligands. rsc.org

The general mechanism for late transition-metal catalyzed hydroamination can proceed through different pathways, including the insertion of the allene into a metal-amide bond or nucleophilic attack on a metal-activated allene. wikipedia.org For instance, in palladium-catalyzed reactions, the process can lead to the formation of intermediates that can be further transformed, for example, into dihydropyrrole derivatives via olefin metathesis. rsc.org

Insertion Reactions

This compound is known to undergo insertion reactions where its C=C double bond inserts into other bonds. sigmaaldrich.com A notable example is the reaction with rhodium hydrido complexes like RhH(CO)(PPh₃)₃. researchmap.jpacs.org In this reaction, a C=C bond of this compound irreversibly inserts into the Rh-H bond, resulting in the formation of a (π-allyl)rhodium(I) complex. acs.org This process is highly selective, with deuteration studies confirming that the deuterium atom selectively adds to the central carbon of the resulting allyl ligand. acs.org The thermodynamic stability of the π-allylic coordination is believed to prevent the reverse reaction (deinsertion). acs.org

Another documented insertion reaction involves the palladium-catalyzed cycloaddition of this compound with silylenes generated from silacyclopropanes. rsc.org This leads to the formation of silacyclopentanes, which are useful vinylsilane derivatives for further chemical transformations. rsc.org

Palladium(II)-Catalyzed Formation of Unsymmetrical Mixed Acetals

Palladium(II) catalysis facilitates the synthesis of unsymmetrical mixed acetals from this compound. organic-chemistry.org A Pd-catalyzed intermolecular hydroalkoxylation of allenes using phenols as pronucleophiles has been shown to produce acyclic O,O-acetals in high yields and with very good enantioselectivity. organic-chemistry.org

While direct palladium-catalyzed methoxylation of this compound to form a mixed acetal (B89532) is not explicitly detailed in the provided context, related palladium-catalyzed reactions highlight the versatility of this approach. For instance, palladium on carbon (Pd/C) can catalyze the direct methoxylation at benzylic positions of ethers to form mixed acetals under an oxygen atmosphere. nih.gov This suggests the potential for similar palladium-catalyzed C-O bond formations involving this compound.

Other Significant Reactivity Pathways

Regioselective Additions of Nucleophiles to C-1

Assisted by electrophilic catalysts, various nucleophiles, including oxygen, nitrogen, and carbon nucleophiles, can add regioselectively to the C-1 position of this compound. researchgate.net This reaction typically furnishes allylic acetals, allylic O,N-semiaminals, or allylic ethers. researchgate.net These products are versatile intermediates for subsequent transformations like olefin metathesis. rsc.org Gold-catalyzed hydroalkoxylations, for example, yield allylic acetals in good to excellent yields. rsc.org Palladium(II) is an effective catalyst for the addition of nitrogen nucleophiles. rsc.org

Advanced Characterization and Computational Studies of Methoxyallene

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for probing the transient intermediates and complex solution-state structures of reactive species like methoxyallene and its derivatives.

Muon spin spectroscopy (μSR) is a highly sensitive method for characterizing radical intermediates. researchgate.net In this technique, a positive muon captures an electron to form muonium (Mu), a light isotope of hydrogen, which then adds to an unsaturated molecule. nih.govacs.org The resulting muoniated radicals can be detected and characterized by μSR. researchgate.netnih.govacs.org

Studies involving the irradiation of this compound with positive muons have been conducted to identify the radical species formed. nih.govacs.org Muonium, and by extension the hydrogen atom, can add to any of the three carbon atoms of the allene (B1206475) system, though addition to the central carbon is preferred. nih.govacs.org The addition of muonium to this compound results in the formation of multiple radical intermediates. nih.gov Two primary techniques, transverse-field muon spin rotation (TF-μSR) and muon level-crossing resonance (μLCR), are used to measure the muon and other nuclear hyperfine constants (hfcs). nih.govacs.org These experimental hfcs are then compared with values obtained from density functional theory (DFT) calculations to identify the specific radical structures. nih.govacs.org For this compound, a signal with a muon hfc of 286.5 MHz is consistent with a muoniated methyl group in a vinyl radical, while another distinct signal appears at 156.7 MHz. sfu.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and stereochemical elucidation of organic compounds. leibniz-fmp.deoup.com Advanced 2D-NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for determining the connectivity and spatial arrangement of atoms. beilstein-journals.org In the context of this compound chemistry, NMR is crucial for establishing the stereochemistry of products. researchgate.net For instance, the stereochemistry of propenyl ethers derived from this compound has been unequivocally established using ¹³C NMR spectroscopy. researchgate.net Similarly, the trans and cis stereochemistry of 2,3-disubstituted oxepanes synthesized from this compound was confirmed through detailed NMR studies of their precursors. researchgate.net

Furthermore, NMR is vital for investigating the aggregation of organolithium compounds in solution. The lithiation of this compound with reagents like butyllithium (B86547) generates 1-methoxyallenyllithium, which can exist as various aggregates (e.g., dimers, tetramers) in solvents like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net Low-temperature ¹³C NMR studies, combined with isotopic labeling (⁶Li), have been used to probe these structures. nih.govthieme-connect.de The ¹³C NMR spectrum of (1-methoxypropa-1,2-dienyl)lithium shows a significant downfield shift of the lithiated carbon (C1) to around δ 154, compared to the corresponding carbon in this compound itself (δ 123). thieme-connect.de Combined NMR and computational studies on 1-methoxyallenyllithium in THF suggest an equilibrium between dimer and tetramer structures. researchgate.net The addition of lithium chloride can lead to the formation of mixed aggregates, with studies indicating that a mixed dimer is the major species in solution, a finding supported by both observed and calculated ¹³C NMR chemical shifts. nih.govresearchgate.netnih.gov

Muon Spin Spectroscopy for Radical Intermediates

Computational Chemistry and Theoretical Modeling

Computational chemistry offers profound insights into the structures, stabilities, and reaction pathways of this compound and its derivatives, complementing experimental observations. rwth-aachen.de

Theoretical modeling, particularly with Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), is used to investigate the structures of organolithium aggregates formed from this compound. nih.govresearchgate.net Calculations can predict the geometries and relative energies of monomers, dimers, trimers, and tetramers of 1-methoxyallenyllithium, both as homo-aggregates and as mixed aggregates with salts like lithium chloride. nih.govresearchgate.netnih.gov These studies model the species in the gas phase and in solution, often by including explicit solvent molecules (e.g., THF) in the calculation. nih.gov

For 1-methoxyallenyllithium, gas-phase calculations indicated a hexamer as a stable aggregate, while solution-phase studies pointed to a dimer-tetramer equilibrium. researchgate.net In the presence of lithium chloride, computational studies have explored the formation of mixed aggregates. nih.govresearchgate.net While different methods like B3LYP and MP2 can yield varying predictions—with B3LYP favoring larger mixed trimers and tetramers and MP2 favoring mixed dimers—comparison with experimental NMR data has shown that the MP2 results are in better agreement for this specific system. nih.govresearchgate.net The formation of sterically less hindered mixed dimers is also consistent with the observed enhanced reactivity of these reagents. researchgate.netnih.gov

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. solubilityofthings.comsumitomo-chem.co.jpwikipedia.orgnih.gov By calculating the energies of these species, researchers can determine activation energies and elucidate detailed reaction mechanisms. sumitomo-chem.co.jpchemrxiv.org

For reactions involving this compound, theoretical calculations can explore various mechanistic possibilities. For example, in the hetero-Diels-Alder reaction of this compound, DFT calculations showed that an allenyl-substituted hydroxylamine (B1172632) intermediate converts into a zwitterionic intermediate with an allyl cation subunit, which then cyclizes to the final 1,2-oxazine product. researchgate.net These computational investigations can also uncover alternative pathways, such as fragmentation and subsequent recombination. researchgate.net By modeling the entire reaction path, chemists can gain a quantitative understanding of reactivity and selectivity. sumitomo-chem.co.jp

Computational models are frequently employed to explain and predict the regio- and stereoselectivity observed in reactions of this compound. rsc.org By comparing the activation barriers for different possible reaction pathways, the kinetically favored product can be identified. researchgate.net

For instance, the regioselectivity of radical additions to allenes is a subject of both experimental and computational investigation. nih.gov While the addition of trifluoromethyl radicals to allenes often occurs at the central carbon, this can be substrate-dependent. nih.gov Similarly, the regioselective addition of a ketyl radical anion to the terminal carbon of this compound has been proposed based on the expected stability of the resulting vinyl radical intermediate. nih.gov In cycloaddition reactions, computational analysis of the potential energy surface can reveal that the experimentally observed product is both thermodynamically and kinetically more favorable than other possible isomers. researchgate.net Reactivity indices derived from conceptual DFT can also successfully explain the observed regioselectivity. researchgate.net These theoretical tools are invaluable for rationalizing complex reaction outcomes and for designing new stereoselective synthetic methods. leibniz-fmp.de

Energy Calculations for Reaction Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by calculating the energy landscapes of reaction pathways. These calculations, primarily employing Density Functional Theory (DFT), allow for the determination of the energies of reactants, products, intermediates, and transition states. The resulting energy profiles offer critical insights into reaction feasibility, kinetics, and selectivity. For this compound and its derivatives, computational studies have been instrumental in understanding their reactivity in various transformations.

One illustrative example involves the computational analysis of the Rh(I)-catalyzed Pauson–Khand reaction (PKR) of a methoxy-substituted allene-yne. acs.org This intramolecular [2+2+1] cyclocarbonylation is a powerful method for constructing complex cyclopentenones. DFT calculations were performed to understand the diastereoselectivity of the reaction. acs.org

The key step that determines the stereochemical outcome is the oxidative cyclization. The calculated reaction energy profiles for this step, involving a rhodium catalyst supported by a (S)-MonoPhos-alkene (4) ligand, provide a quantitative look at the competing diastereomeric pathways. acs.orgnih.gov The calculations reveal the relative free energies of the transition states leading to the different product diastereomers.

Table 1: Computed Relative Transition State Energies for the Oxidative Cyclization Step of (R)- and (S)-13d with (S)-MonoPhos-alkene (4)-supported Rh catalyst

| Reactant | Transition State | Relative Free Energy (kcal/mol) |

|---|---|---|

| (R)-13d | TS1a | 0.0 |

| (R)-13d | TS1b | +0.4 |

| (S)-13d | TS2a | +1.8 |

| (S)-13d | TS2b | +1.0 |

Data sourced from DFT calculations at the ωB97X-D/def2-TZVP/SMD(DCE)//B3LYP-D3/LANL2DZ-6-31G(d) level of theory. Energies are relative to the lowest energy transition state (TS1a). nih.gov

These computational results demonstrate that the orientations of the furanyl and methoxy (B1213986) groups in the transition states have a significant impact on their relative energies. nih.gov The small energy differences between the transition states rationalize the observed diastereoselectivity of the reaction. nih.gov

In a different area of this compound chemistry, DFT calculations have been used to explain the outcomes of reactions between lithiated this compound and cycloaliphatic thioketones versus their ketone analogs. orgsyn.orgacs.org These studies revealed distinct energy differences between the pathways involving the sulfur and oxygen compounds, thereby explaining the observed product distributions. orgsyn.orgacs.org For instance, the reaction of lithiated this compound with adamantanethione leads to a spontaneous 1,3-cyclization to form a vinylthiirane derivative. orgsyn.org In contrast, the analogous reaction with adamantanone yields a stable allenyl alcohol, which can then be guided to form either a vinyloxirane or a 2,5-dihydrofuran (B41785) derivative depending on the reaction conditions. orgsyn.org While the specific energy values for these pathways are detailed in specialized literature, the computational findings underscore the role of kinetics and thermodynamics in dictating the reaction course. The calculations rationalize the preferred formation of the observed five-membered ring products in certain reactions. scispace.com

The analysis of reaction pathways through energy calculations is a cornerstone of modern mechanistic organic chemistry. By quantifying the energy barriers (activation energies) and the relative stabilities of all species along a reaction coordinate, researchers can predict and understand the behavior of reactive intermediates like this compound in complex chemical transformations.

Applications of Methoxyallene in Complex Molecule Synthesis

Synthesis of Natural Products and Bioactive Molecules

The strategic incorporation of methoxyallene has enabled the efficient total synthesis and synthesis of key fragments of several important natural products and bioactive compounds.

Total Synthesis of Specific Natural Products

This compound has been a crucial reagent in the total synthesis of several natural products.

10-Deoxymethynolide : A 14-step total synthesis of this polyketide macrolide has been developed. nih.govresearchgate.net A key step in this synthesis is the stereospecific conversion of a boronic ester into an enone using lithiated this compound as a three-carbon building block. nih.govresearchgate.net This methodology is notable for its broad substrate scope and complete enantiospecificity with chiral migrating groups. nih.gov

Jaspine B : The total synthesis of this cytotoxic natural product has been achieved in its enantiopure form, along with three of its stereoisomers. rsc.org The synthesis utilizes a dihydrofuran derivative, which is prepared through a sequence involving the addition of lithiated this compound. rsc.orgbeilstein-journals.org A key step is the gold-catalyzed 5-endo-cyclization of the intermediate allenyl alcohol to afford the dihydrofuran. beilstein-journals.org

Codonopsinine : The synthesis of this alkaloid has been accomplished using lithiated 3-aryl-1-methoxyallenes. thieme-connect.comresearchgate.net These allene (B1206475) derivatives are combined with imines to produce allenyl adducts, which then cyclize to form highly substituted dihydropyrrole derivatives, key intermediates that are subsequently transformed into (±)-codonopsinine and its epimer. thieme-connect.comresearchgate.net

Deoxypukalide : Research is ongoing for the synthesis of deoxypukalide, a derivative of the natural product pukalide. ox.ac.uk The synthetic route employs a Ring-Closing Metathesis (RCM)/aromatisation protocol as the key step to construct the furan (B31954) unit embedded within the macrocyclic product, starting from a precursor derived from this compound. ox.ac.uk

Construction of Spiroketal Cores

Spiroketals are important structural motifs in many natural products, and this compound provides an effective tool for their construction.

Benzannulated Spiroketals : this compound is instrumental in a flexible synthesis of bisbenzannulated spiroketals, which are core structures of the rubromycin family of natural products. rsc.orgcapes.gov.br The process involves the addition of lithiated this compound to aryl aldehydes to form enone intermediates. rsc.org These precursors are then used in Heck reactions, followed by hydrogenations and ketalizations, to yield the desired spiroketals with good yields and predominantly trans-configuration. capes.gov.br

Lituarines Core : In efforts toward the multigram synthesis of the tricyclic spiroketal core of lituarines, lithiated this compound has been used for the efficient one-step conversion of a ketone into a tricyclic Diels–Alder adduct. researchgate.net

Precursors for Enantiopure Pyridines and Pipecolic Acid Derivatives

This compound is a key reactant in the synthesis of nitrogen-containing heterocycles that are valuable in medicinal chemistry and natural product synthesis.

Enantiopure Pyridines : A two-step procedure utilizes this compound for the practical preparation of enantiopure pyridines. researchgate.net The method involves a multicomponent reaction of lithiated this compound, nitriles, and carboxylic acids to generate β-methoxy-β-ketoenamides. researchgate.netchemicalbook.inchemicalbook.comscientificlabs.ie These intermediates undergo a subsequent cyclocondensation reaction to afford differentially substituted 4-hydroxypyridines in good to moderate yields. researchgate.net

Pipecolic Acid Derivatives : this compound derivatives are employed in the synthesis of enantiopure pipecolic acid (hexahydropyridine-2-carboxylic acid) derivatives. sciforum.netacs.org While initial attempts with this compound itself proved unsatisfactory in one study, the closely related benzyloxyallene successfully underwent a palladium-catalyzed reaction to form allylic N,O-acetals, which were then cyclized via Ring-Closing Metathesis (RCM). sciforum.net Another approach involves the addition of lithiated this compound to aziridines, providing a novel route to enantiopure piperidine (B6355638) derivatives. acs.org

Synthesis of Isoquinolone Aldehyde Scaffolds

A direct and efficient method for creating aldehyde-bearing isoquinolones has been established using this compound. x-mol.netrsc.orgchemrxiv.org

Rhodium-Catalyzed Alkenylation : A rhodium(III)-catalyzed C(sp²)–H alkenylation of isoquinolones with this compound provides a rapid and regioselective route to isoquinolone aldehyde scaffolds. chemrxiv.orgx-mol.netrsc.orgchemrxiv.org In this transformation, this compound functions as a safe and operationally simple surrogate for acrolein. chemrxiv.orgrsc.org The reaction demonstrates compatibility with complex molecules, highlighting its significance as a synthetic protocol. chemrxiv.orgx-mol.net

Synthesis of Diverse Heterocyclic Systems

Beyond the specific applications in natural product synthesis, this compound is a fundamental building block for a variety of heterocyclic systems.

Furans and Dihydrofurans

This compound provides efficient pathways to both furans and their partially saturated dihydrofuran counterparts.

Dihydrofurans : The addition of lithiated this compound to carbonyl compounds produces allenyl alcohol intermediates. rsc.org These primary adducts can be smoothly converted into the corresponding dihydrofuran derivatives through gold-catalyzed cyclization. rsc.orgthieme-connect.com This methodology has been applied to the synthesis of natural products like Jaspine B. rsc.org Furthermore, the stereoselective synthesis of 3(2H)-dihydrofuranones can be achieved by reacting lithiated this compound with chiral aldehydes. acs.org

Furans : A powerful strategy for furan synthesis involves a Ring-Closing Metathesis (RCM) reaction. ox.ac.uk Unsymmetrical mixed acetals, prepared via a palladium(II)-catalyzed reaction of an allylic alcohol with this compound, are cyclized to form a dihydrofuran intermediate. ox.ac.uk This intermediate is then subjected to an acid-catalyzed elimination to furnish the aromatic furan ring, allowing for the generation of a range of mono- and disubstituted furans. ox.ac.uk An alternative route to highly substituted furans involves the reaction of lithiated 3-aryl-1-methoxyallenes with aldehydes or ketones, followed by cyclization of the resulting allenyl adducts. thieme-connect.comresearchgate.net

Pyrroles and Dihydropyridines

This compound is a key reagent in the synthesis of substituted pyrroles and dihydropyridines. The reaction of lithiated alkoxyallenes with imines provides a direct route to pyrrole (B145914) derivatives. fu-berlin.de For instance, the addition of lithiated this compound to pivalonitrile yields an iminoallene intermediate. nih.gov This intermediate can then be cyclized in the presence of silver nitrate (B79036) to produce an electron-rich pyrrole derivative in moderate yield. nih.gov

Aryl-substituted lithiated methoxyallenes react smoothly with imines to form allenyl amines, which can subsequently cyclize to yield highly substituted dihydropyrrole derivatives. researchgate.net This methodology has been successfully applied to the synthesis of the alkaloid (±)-codonopsinine. researchgate.net

Furthermore, this compound participates in Diels-Alder reactions to form six-membered rings. A hetero-Diels-Alder reaction between this compound and an α,β-unsaturated imine furnishes a 5-methylene-substituted 5,6-dihydro-4H-pyridine derivative. rsc.org In this cycloaddition, the electron-rich double bond of the this compound reacts with the electron-deficient diene component of the imine. rsc.org A one-pot synthesis method has also been noted for creating alkoxy- and (alkylsulfanyl)-substituted pyrroles and dihydropyridines. chemicalbook.comsigmaaldrich.com

1,2-Oxazines and 1,2,4-Triazines

This compound is instrumental in constructing various six-membered heterocycles containing nitrogen and oxygen. It undergoes inverse-electron-demand hetero-Diels-Alder reactions, acting as the electron-rich component. For example, this compound reacts with nitrosoalkenes, which are generated in-situ from α-halogenated oximes, to produce highly functionalized 5-methylene-substituted 5,6-dihydro-4H-1,2-oxazine derivatives. rsc.org These cycloadducts are valuable intermediates for further synthetic transformations. rsc.org The use of enantiopure auxiliaries on the alkoxyallene allows for diastereoselective versions of this reaction. rsc.org Similarly, enantiopure 3,6-dihydro-2H-1,2-oxazines can be prepared via [3+3] cyclizations between lithiated this compound and nitrones derived from L-erythrose. researchgate.net

In a related cycloaddition, this compound reacts with in-situ generated 1,2-diaza-1,3-dienes in a regioselective inverse-electron-demand hetero-Diels-Alder reaction. researchgate.net This process yields 5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazines, which are precursors related to the 1,2,4-triazine (B1199460) ring system. researchgate.net

Silacyclopentanes

The synthesis of silacyclopentanes using this compound involves a unique multi-step approach. The process begins with a [2+1] cycloaddition of a silylene, using a silacyclopropane (B577268) as the precursor, with this compound. rsc.org This step produces a reactive methylene (B1212753) silacyclopropane intermediate. rsc.org This intermediate then undergoes a palladium-catalyzed cycloaddition reaction with various alkenes to afford silacyclopentanes. rsc.org The resulting silacyclopentanes are useful vinylsilane derivatives that are primed for subsequent chemical transformations. rsc.org This reaction sequence highlights the utility of this compound in organosilicon chemistry. chemicalbook.comsigmaaldrich.com

Pyridines and Pyrimidine (B1678525) N-oxides

A powerful strategy for synthesizing highly substituted pyridines and pyrimidine N-oxides relies on a three-component reaction involving lithiated this compound, a nitrile, and a carboxylic acid. nih.govbeilstein-journals.org This process, often termed the LANCA reaction (Lithiated Alkoxyallene, Nitrile, Carboxylic Acid), generates β-ketoenamides as key intermediates in good to excellent yields. nih.govresearchgate.net

These β-ketoenamide intermediates can be converted into different heterocyclic systems:

Pyridines: Treatment of the β-ketoenamide with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a tertiary amine base triggers an intramolecular aldol-type condensation to yield highly substituted pyridin-4-ol derivatives. nih.gov This method has been used to synthesize a broad range of pyridine (B92270) derivatives, including trifluoromethyl-substituted pyridinols. nih.govnih.gov

Pyrimidine N-oxides: Condensation of the β-ketoenamides with hydroxylamine (B1172632) hydrochloride at room temperature smoothly provides pyrimidine N-oxides with a flexible substitution pattern. nih.govbeilstein-journals.org These N-oxides can undergo further transformations, such as the Boekelheide rearrangement, to introduce additional functionality. beilstein-journals.orgthieme-connect.comresearchgate.net

The versatility of the LANCA reaction is demonstrated by its broad scope, accommodating various nitriles and carboxylic acids, including dicarboxylic acids to form bis-heterocyclic structures. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 (Nitrile) | Reactant 3 (Carboxylic Acid) | Product Type | Reference |

| Lithiated this compound | Pivalonitrile | Trifluoroacetic Acid | Pyridin-4-ol | nih.gov |

| Lithiated this compound | Benzonitrile | Acetic Acid | β-Ketoenamide | nih.gov |

| Lithiated this compound | Thiophene-2-carbonitrile | Isobutyric Acid | β-Ketoenamide | nih.gov |

| Lithiated this compound | Pivalonitrile | Trichloroacetic Acid | Pyrimidine N-oxide precursor | thieme-connect.com |

| Lithiated this compound | Pivalonitrile | Isophthalic Acid | Bis(β-ketoenamide) | beilstein-journals.org |

Oxepanes and Other Oxacycles

This compound serves as a foundational starting material in an efficient approach to seven-membered oxacycles known as oxepanes. thieme-connect.comresearchgate.net In a method developed by Perez et al., 2,3-disubstituted oxepanes were stereoselectively synthesized starting from this compound and a functionalized iodide. thieme-connect.compoissonbouge.net The stereochemistry of the final product could be controlled by the choice of reducing agent in a later step, demonstrating a high degree of selectivity. thieme-connect.comresearchgate.net

The utility of this compound extends to other oxacycles as well. The addition of lithiated this compound to aldehydes is a key step in the synthesis of various oxygen-containing heterocycles. rsc.org For example, reaction with functionalized aryl aldehydes and subsequent hydrolysis leads to enones that can be used to prepare benzannulated spiroketals. rsc.org This approach has also been applied to the synthesis of dihydrofuran derivatives, such as in the enantiopure synthesis of the cytotoxic natural product Jaspine B. rsc.org

Formation of Oxygenated Dienes for Diels-Alder Strategies

While this compound typically acts as a C3 building block or a dienophile (a 2π-electron component) in cycloadditions, it can also serve as a precursor to oxygenated 1,3-dienes for use in Diels-Alder reactions. rsc.orgorganic-chemistry.org The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition for forming six-membered rings. wikipedia.org

A notable example involves the transformation of a this compound-derived intermediate into a methoxy-substituted 1,3-diene. researchgate.net This was achieved through the desulfurization of a vinylthiirane, which was itself derived from a reaction involving this compound. This resulting oxygenated diene was then successfully employed in a cycloaddition with nitrosobenzene, an electron-deficient dienophile, to yield the expected 1,2-oxazine derivative. researchgate.net This strategy demonstrates how this compound can be used to construct custom oxygenated dienes, which can then participate in Diels-Alder reactions to build complex heterocyclic frameworks. This expands the synthetic utility of this compound beyond its more common roles, enabling its incorporation as a four-carbon diene component in these powerful ring-forming strategies.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Methoxyallene Transformations

The exploration of new catalysts is paramount for unlocking the full potential of this compound. Transition metal catalysis, in particular, has been instrumental in expanding its synthetic utility.

Rhodium(III)-Catalyzed Reactions: Recent studies have demonstrated the use of Rh(III) catalysts for the regioselective C(sp²)–H alkenylation of isoquinolones with this compound. rsc.orgchemrxiv.orgchemrxiv.org In this transformation, this compound functions as a safer and more manageable surrogate for acrolein, leading to the formation of aldehyde-bearing isoquinolone scaffolds. chemrxiv.orgchemrxiv.org The reaction proceeds with high regioselectivity, and mechanistic studies, including kinetic analysis and deuterium (B1214612) labeling experiments, suggest a pathway involving a reversible C-H activation step followed by a 1,2-migratory insertion of the allene (B1206475). chemrxiv.org

Palladium-Catalyzed Transformations: Palladium catalysts have been widely used to orchestrate a variety of reactions involving this compound. These include multicomponent reactions that assemble complex molecules from simple precursors. mdpi.comnih.gov For example, palladium-catalyzed reactions of this compound with aryl iodides, amines, and carbon dioxide can produce 1-aryloxy-2-arylallyl carbamates. mdpi.com Furthermore, the conversion of trifluoromethyl-substituted pyridinols, derived from this compound, into corresponding pyridyl nonaflates provides excellent precursors for subsequent palladium-catalyzed coupling reactions, yielding highly substituted pyridine (B92270) derivatives. nih.gov

π-Allylnickel Catalysis: A significant advancement in the polymerization of this compound has been achieved using π-allylnickel catalysts. acs.orgacs.orgcapes.gov.br These systems facilitate a living coordination polymerization, allowing for the synthesis of polymers with controlled molecular weights and well-defined structures. acs.orgecust.edu.cn The nature of the nickel catalyst, including the ligands and counterions, influences the structure of the resulting polymer, leading to materials with either repeating 1,2- or 2,3-addition units. capes.gov.br

| Catalyst System | Transformation | Key Features |

| Rhodium(III) Complexes | C(sp²)–H Alkenylation | This compound acts as an acrolein equivalent; high regioselectivity. rsc.orgchemrxiv.orgx-mol.net |

| Palladium Complexes | Multicomponent Reactions, Cross-Coupling | Synthesis of complex heterocycles and functionalized molecules. mdpi.comnih.gov |

| π-Allylnickel Halides | Living Coordination Polymerization | Produces polymers with controlled structures and molecular weights. acs.orgacs.orgcapes.gov.br |

| Ziegler-Natta Catalysts | Polymerization | Yields polymers with specific structural units based on the catalyst used. capes.gov.br |

Exploration of New Reactivity Modes and Mechanistic Pathways

Understanding and discovering new ways in which this compound can react is a continuous effort, often leading to surprising and synthetically valuable transformations.

Radical Additions: The addition of free radicals to this compound presents complex mechanistic questions regarding regioselectivity. Studies have shown that radical attack can occur at all three carbon atoms of the allene system. nih.govsfu.ca For instance, samarium(II) iodide-induced coupling with carbonyl compounds proceeds via a ketyl radical anion, which regioselectively adds to the terminal carbon of the this compound. nih.gov The regiochemical outcome is influenced by the nature of the radical and the substitution pattern of the allene. Computational studies suggest that while addition to the central carbon is often irreversible, addition to a terminal carbon can be reversible, allowing for interconversion between radical intermediates. nih.gov

Multicomponent Reactions and Novel Synthons: Lithiated this compound is a key reagent in multicomponent reactions, enabling the rapid assembly of complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The Flögel-three-component reaction, which combines lithiated this compound, a nitrile, and a carboxylic acid, yields β-alkoxy-β-ketoenamides. beilstein-journals.orgbeilstein-journals.org These intermediates are versatile precursors for the synthesis of functionalized pyridines and pyrimidines. beilstein-journals.orgresearchgate.net A fascinating discovery was the reaction of an iminoallene (derived from lithiated this compound and a nitrile) with trifluoroacetic acid, which, instead of leading to the expected pyrrole (B145914), produced a trifluoromethyl-substituted pyridinol. nih.gov This revealed a novel reactivity pattern where this compound acts as a tripolar synthon, with a plausible mechanism involving the addition of the trifluoroacetate (B77799) to the central carbon of an allenyl iminium intermediate. nih.gov

Scalable and Sustainable Synthesis of this compound and its Reagents

The transition of this compound chemistry from laboratory-scale research to industrial application hinges on the development of safe, scalable, and environmentally friendly synthetic methods.

A significant breakthrough in this area is the development of a mesoscale continuous-flow route for the production of lithiated this compound. nih.govresearchgate.neteurekaselect.com Traditional batch synthesis of this highly reactive organolithium reagent is hampered by significant safety concerns, especially on a larger scale. nih.govresearchgate.net The use of flow chemistry offers superior heat and mass transfer, allowing for precise control over reaction conditions. nih.govucc.ie This technology enables the safe generation of lithiated this compound with short reaction times and stoichiometric use of reagents, achieving high conversion rates and a throughput suitable for larger-scale production. nih.gov This approach not only enhances safety but also aligns with the principles of green chemistry, making it a more sustainable alternative to batch processing. nih.govresearchgate.net The development of such flow processes is crucial for the "valorization at scale" of this compound's synthetic potential. nih.gov

Applications in Advanced Materials and Pharmaceutical Synthesis

The unique reactivity of this compound makes it an invaluable tool for constructing complex molecular architectures found in advanced materials and pharmaceuticals.

Advanced Materials: The ability of this compound to undergo polymerization using various transition-metal catalysts opens avenues for the creation of novel polymers. acs.orgcapes.gov.br Depending on the catalyst system—such as π-allylnickel halides, Ziegler-Natta catalysts, or palladium complexes—polymers with distinct microstructures and properties can be obtained. capes.gov.br For instance, π-allylnickel catalysts promote polymerization through the unsubstituted double bond, while palladium catalysts can yield polymers with conjugated double bonds. capes.gov.br These materials, with their functionalized backbones, are of interest for applications in materials science.